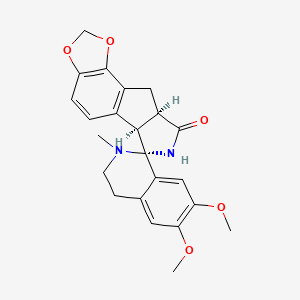
Hyperectumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Hyperectumine involves a series of intricate steps. The biosynthesis of this compound is believed to involve a hybrid mode of C8 + C8 + C1 + C2 . The industrial production of this compound is still under research, and detailed synthetic routes and reaction conditions are not widely documented.
Análisis De Reacciones Químicas
Hyperectumine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hyperectumine has several scientific research applications:
Chemistry: It is studied for its unique structure and potential as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique properties make it a candidate for various industrial applications, although specific uses are still under investigation.
Mecanismo De Acción
The mechanism of action of Hyperectumine involves the suppression of phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB) . This mechanism is believed to contribute to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Hyperectumine is compared with other benzylisoquinoline alkaloids, such as:
- Protopine
- Protoberberine
- Benzophenanthridine
- Aporphine
- Simple isoquinolines
What sets this compound apart is its unprecedented complex ring structure and its specific biological activities .
Propiedades
Fórmula molecular |
C23H24N2O5 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
(1S,10'R,14'R)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,11'-3,5-dioxa-12-azatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),7-triene]-13'-one |
InChI |
InChI=1S/C23H24N2O5/c1-25-7-6-12-8-18(27-2)19(28-3)10-16(12)23(25)20-13-4-5-17-21(30-11-29-17)14(13)9-15(20)22(26)24-23/h4-5,8,10,15,20H,6-7,9,11H2,1-3H3,(H,24,26)/t15-,20+,23-/m1/s1 |
Clave InChI |
XJCDCFPIWSHHTN-ZNRXUEPQSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@]13[C@@H]4[C@@H](CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C13C4C(CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


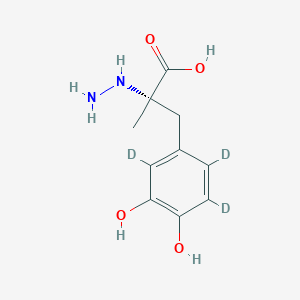
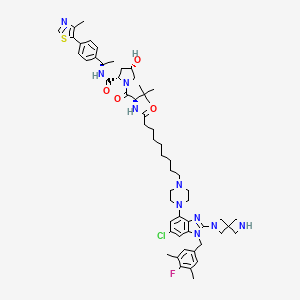
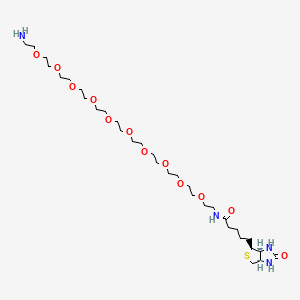



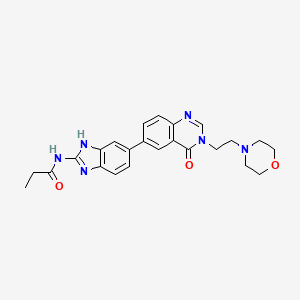
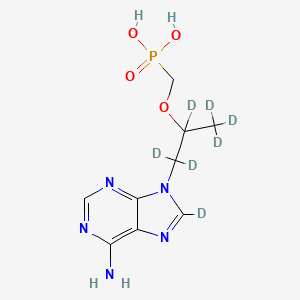




![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

